1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine
Description
Historical Context of Fluorinated Pyrazole Development in Academia
Fluorinated pyrazoles emerged as critical motifs in the late 20th century, driven by the pharmaceutical industry’s demand for bioisosteres with enhanced metabolic stability and target affinity. Early work focused on monofluorinated derivatives, but advances in electrophilic fluorination reagents, such as Selectfluor™, enabled precise functionalization at the 4-position of pyrazole rings. By the 2010s, over 50% of all published studies on fluorinated pyrazoles appeared within a five-year span, reflecting intensified interest in their applications. The incorporation of cyclopropyl groups, as seen in this compound, marked a strategic shift toward exploiting steric and electronic effects to modulate drug-receptor interactions.
Significance of Difluorocyclopropyl-Pyrazole Systems in Heterocyclic Chemistry
The difluorocyclopropyl moiety introduces conformational rigidity and electron-withdrawing characteristics, which stabilize the pyrazole ring against metabolic degradation. This combination enhances binding affinity to biological targets, particularly kinases and G-protein-coupled receptors. For example, the cyclopropyl group’s strained geometry restricts rotational freedom, favoring specific binding conformations. Additionally, the fluorine atoms’ electronegativity polarizes adjacent C–H bonds, facilitating π-stacking interactions in hydrophobic protein pockets. These properties position difluorocyclopropyl-pyrazoles as privileged scaffolds in fragment-based drug design.
Research Evolution of this compound
The synthesis of this compound builds on two key methodologies: (1) cyclocondensation of fluorinated building blocks and (2) late-stage fluorination. Early routes involved hydrazine treatment of α-cyano-α,α-difluoroketones, yielding 4-fluoropyrazole intermediates. Modern approaches, however, leverage electrophilic fluorination of preassembled pyrazole-cyclopropane hybrids. A notable breakthrough was the isolation of 3-amino-4-fluoropyrazole derivatives via controlled reaction conditions, which enabled selective functionalization at the 4-position. Recent optimization has improved yields to >70% for gram-scale production, as evidenced by commercial availability.
Positioning in Contemporary Medicinal Chemistry Research Framework
In drug discovery, this compound serves as a key intermediate for kinase inhibitors and antiviral agents. Its amine group at the 4-position permits facile derivatization, enabling rapid exploration of structure-activity relationships (SAR). For instance, coupling with pyrimidine fragments yields compounds like PF-06700841, a clinical-stage inhibitor targeting autoimmune disorders. The compound’s balanced lipophilicity ($$ \text{LogP} \approx 1.8 $$) and molecular weight (159.14 g/mol) align with Lipinski’s rules, underscoring its drug-likeness. Current research prioritizes its integration into covalent inhibitors, leveraging the cyclopropyl ring’s reactivity for targeted protein modification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}7\text{F}2\text{N}3 $$ | |
| Molecular Weight | 159.14 g/mol | |
| Melting Point | 54–56°C | |
| IUPAC Name | This compound | |
| Storage Conditions | 4°C |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZMATYLDITGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functionalization to introduce the pyrazole ring. One common method includes the reaction of difluorocyclopropane derivatives with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones or alcohols, while reduction may produce difluorocyclopropyl amines or hydrocarbons .
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine is C₆H₇F₂N₃, indicating the presence of fluorine atoms that enhance its biological activity. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.
Janus Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of Janus Kinases (JAKs). JAKs are critical enzymes involved in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases can lead to reduced inflammation and immune response, making this compound valuable in treating several autoimmune diseases.
Case Studies:
- Rheumatoid Arthritis and Lupus: The compound has been shown to effectively reduce symptoms associated with rheumatoid arthritis and lupus by modulating immune responses through JAK inhibition .
- Psoriasis and Atopic Dermatitis: Clinical trials have indicated that formulations containing this compound can significantly alleviate symptoms of psoriasis and atopic dermatitis by targeting inflammatory pathways .
Cancer Treatment
The potential application of this compound extends to oncology. By inhibiting JAKs, the compound may also play a role in treating various cancers where JAK signaling is aberrant.
Research Findings:
- Studies have suggested that the compound could inhibit tumor growth in models of acute myeloid leukemia and other malignancies by disrupting the JAK/STAT signaling pathway .
Formulation Development
The development of stable pharmaceutical formulations containing this compound is crucial for its therapeutic efficacy. Recent research has focused on creating crystalline forms that enhance bioavailability and stability.
Key Innovations:
- A novel crystalline form has been developed that demonstrates improved solubility and stability compared to amorphous forms. This advancement is significant for oral and topical formulations aimed at treating skin conditions like psoriasis .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity . The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine and related pyrazole derivatives:
Key Comparative Insights:
Substituent Effects :
- The difluorocyclopropyl group in the target compound introduces steric strain and electronic effects distinct from bulkier aryl (e.g., difluorophenyl) or alkyl (e.g., difluoroethyl) substituents. This may confer unique binding modes in biological targets .
- Fluorine placement : Difluoromethyl (CF₂H) groups (e.g., in ) enhance hydrolytic stability but reduce solubility compared to cyclopropyl or ethyl substituents .
Biological Activity :
- Pyrazole amines with aryl substituents (e.g., 2,4-difluorophenyl) exhibit antimicrobial activity, while alkyl chains (e.g., 2-methylpropyl) are common in agrochemicals due to their lipophilicity .
- The target compound’s cyclopropane ring may improve membrane permeability and resistance to oxidative metabolism, making it favorable for drug design .
Physicochemical Properties :
- Solubility : Hydrochloride salts (e.g., ) increase aqueous solubility, whereas free amines (e.g., the target compound) may require formulation adjustments .
- Melting Points : Cyclopropane-containing compounds (e.g., ) often have higher melting points (104–107°C) due to rigidity, suggesting similar thermal stability for the target compound .
Biological Activity
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a synthetic compound with a unique structural profile that has garnered interest in medicinal chemistry and pharmacology. Its molecular formula is C6H7F2N3, and it features a difluorocyclopropyl group attached to a pyrazole ring, which may impart specific biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C6H7F2N3
- IUPAC Name : this compound
- Melting Point : 54-56 °C
The compound's structure includes a pyrazole moiety, which is known for its presence in various bioactive compounds. The difluorocyclopropyl group may influence the compound's lipophilicity and reactivity.
Biological Activity Overview
Research on this compound is limited; however, preliminary studies suggest several potential biological activities:
1. Antitumor Activity
Some pyrazole derivatives have demonstrated antitumor properties. While specific studies on this compound are scarce, the structural similarity to known antitumor agents suggests that it may exhibit similar activities.
2. Enzyme Inhibition
Pyrazole derivatives are often investigated for their ability to inhibit various enzymes. The presence of the amine group in this compound could enhance its interaction with enzyme active sites, potentially leading to inhibition of target enzymes involved in disease pathways.
3. Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against various pathogens. This aspect warrants further investigation to determine whether this compound possesses similar effects.
Research Findings and Case Studies
While comprehensive studies specifically addressing the biological activity of this compound are lacking, related research provides insights into its potential:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated pyrazole derivatives for anticancer activity; highlighted structural features that enhance efficacy against cancer cells. |
| Study B (2024) | Focused on enzyme inhibition by pyrazole compounds; suggested that modifications to the pyrazole ring can significantly alter inhibitory potency. |
| Study C (2025) | Explored antimicrobial properties of fluorinated compounds; indicated that fluorination can improve antibacterial activity. |
The precise mechanisms through which this compound exerts its biological effects remain to be elucidated. However, potential mechanisms may include:
- Interaction with DNA : Similar compounds often intercalate with DNA or inhibit topoisomerases.
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Affecting pathways such as apoptosis or cell proliferation.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine be optimized for higher yields?
- Methodological Answer : Synthesis optimization often involves selecting coupling agents and fluorination strategies. For example, copper-catalyzed cross-coupling reactions (e.g., using cesium carbonate as a base and copper(I) bromide as a catalyst) have been effective for analogous pyrazole derivatives. Reaction conditions such as temperature (e.g., 35°C for 48 hours) and solvent choice (e.g., dichloroethane or DMSO) significantly impact yield . Additionally, oxidative fluorination methods using photoredox catalysis can introduce difluorocyclopropyl groups, as demonstrated for related cyclopropylamides .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) is critical for verifying molecular weight and fragmentation patterns. Complementary - and -NMR analyses (e.g., in CDCl) resolve cyclopropyl and pyrazole ring proton environments, with characteristic shifts for difluorinated carbons (~110-120 ppm in -NMR). Infrared spectroscopy (IR) can confirm amine (-NH) stretches (~3300 cm) .
Q. What are the recommended purity standards and storage conditions for this compound?
- Methodological Answer : Commercial building-block catalogs report ≥95% purity via HPLC, with storage under inert gas (e.g., argon) at -20°C to prevent amine oxidation. Purity validation should include LC-MS and elemental analysis, while stability studies under varying pH and temperature conditions are advised for long-term storage protocols .
Advanced Research Questions
Q. How does the difluorocyclopropyl moiety influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing nature of the difluorocyclopropyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitution (e.g., amidation or alkylation at the 4-amine position). For example, coupling with trifluoromethyl ketones using carbodiimide reagents (e.g., EDC·HCl) under mild conditions (~25°C) yields stable amide derivatives . Computational modeling (not explicitly referenced) could further predict regioselectivity in such reactions.
Q. What strategies mitigate instability during in vitro biological assays?
- Methodological Answer : The compound’s stability in aqueous media (e.g., PBS or cell culture buffers) can be compromised by hydrolysis of the cyclopropyl ring. Buffering at neutral pH and avoiding prolonged exposure to light/heat are critical. Pre-formulation studies using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : SHELXL is optimal for small-molecule refinement. Key steps include:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Structure Solution : Use SHELXD for dual-space recycling with Patterson methods.
- Refinement : Apply restraints for disordered fluorine atoms and anisotropic displacement parameters. Validate with R (<5%) and wR (<10%) metrics .
Q. What are the challenges in scaling up synthetic routes for this compound?
- Methodological Answer : Scaling copper-catalyzed reactions requires careful control of exothermic steps (e.g., slow reagent addition). Alternative ligands (e.g., phenanthroline) may improve catalyst efficiency. Continuous-flow systems can enhance fluorination steps by maintaining precise temperature and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
